L-CysteineS-sulfate
Description
Context within Sulfur Amino Acid Metabolism
L-Cysteine S-sulfate is an intermediate in the metabolism of sulfur-containing amino acids. umaryland.edumdpi.com Its most well-defined role is within the thiosulfate (B1220275) assimilation pathway for the biosynthesis of L-cysteine, particularly in microorganisms like E. coli. mdpi.comencyclopedia.pub In this pathway, inorganic thiosulfate is transported into the cell and serves as the sulfur donor. mdpi.com It reacts with O-acetyl-L-serine (OAS), a process catalyzed by the enzyme O-acetyl-L-serine sulfhydrylase B, to form L-Cysteine S-sulfate. mdpi.comencyclopedia.pub This intermediate is then subsequently reduced by enzymes such as glutaredoxin (Grx1) or NrdH to yield the final product, L-cysteine, and sulfite (B76179). nih.govmdpi.commdpi.comd-nb.info This pathway is an energy-efficient alternative to the more common sulfate (B86663) assimilation pathway for cysteine synthesis. mdpi.comd-nb.info
Beyond this biosynthetic role, L-Cysteine S-sulfate is also linked to catabolic processes. The metabolism of L-cysteine can lead to the formation of sulfite. researchgate.netmdpi.com Under normal physiological conditions, the enzyme sulfite oxidase, which contains a molybdenum cofactor, detoxifies sulfite by oxidizing it to sulfate. researchgate.net In cases of sulfite oxidase deficiency, a rare genetic disorder, sulfite accumulates. researchgate.net This excess sulfite can react with cystine to form L-Cysteine S-sulfate, leading to its accumulation in blood and urine. nih.govresearchgate.nett3db.ca Therefore, its presence can be an indicator of disruptions in the terminal oxidation of sulfur amino acids. nih.govresearchgate.net
Significance as a Metabolic Intermediate and Endogenous Metabolite
As a metabolic intermediate, L-Cysteine S-sulfate is a transient molecule in the synthesis of L-cysteine from thiosulfate. nih.govmdpi.com Though it is quickly converted in the next step of the pathway, its formation is crucial for incorporating sulfur from thiosulfate into an organic backbone. mdpi.comencyclopedia.pub Research into optimizing this pathway for industrial fermentation has highlighted the importance of understanding the enzymes that produce and consume this intermediate to increase L-cysteine yields. d-nb.info
L-Cysteine S-sulfate is also recognized as an endogenous metabolite, meaning it is naturally found within biological systems. umaryland.edumzcloud.org It has been identified in the neonatal rat brain and is a known metabolite in humans, plants, and bacteria like Escherichia coli. nih.govumaryland.edu While present at low levels under normal conditions, its concentration becomes pathologically significant in sulfite oxidase deficiency. nih.govt3db.ca
The primary significance of L-Cysteine S-sulfate stems from its potent bioactivity as an N-methyl-D-aspartate (NMDA) glutamatergic receptor agonist. sigmaaldrich.comtargetmol.commedchemexpress.commedchemexpress.com Its molecular structure bears a close resemblance to glutamate (B1630785), allowing it to bind to and activate NMDA receptors. nih.gov This activation leads to neuronal depolarization and, at high concentrations, can induce excitotoxicity, a process implicated in neuronal cell death. nih.govt3db.cavulcanchem.com This excitotoxic potential is the basis for its proposed role as a neurotoxic agent responsible for the severe brain damage observed in patients with sulfite oxidase deficiency. nih.govresearchgate.net
Historical Perspectives in Biochemical Research
The study of L-Cysteine S-sulfate has evolved from its initial discovery as a marker of a rare metabolic disease to its use as a tool in neuroscience and biotechnology. It was first identified as an abnormal metabolite accumulating in the blood and urine of a patient with sulfite oxidase deficiency, a condition associated with severe neurological impairment. nih.gov
A pivotal moment in the historical research of this compound occurred in 1975, when studies demonstrated that L-Cysteine S-sulfate could induce neuropathology characteristic of glutamate excitotoxicity when administered to rats. nih.gov This research was fundamental in postulating that L-Cysteine S-sulfate is likely the key neurotoxic agent responsible for the brain damage in sulfite oxidase deficiency, linking a specific metabolic intermediate to a distinct pathological outcome. nih.gov This discovery also highlighted the potential for other endogenous amino acids with similar structures to play roles in unexplained neuropathological conditions. nih.gov
More recently, research interest has shifted towards its role in microbial metabolism for biotechnological applications. nih.govd-nb.info The elucidation of the thiosulfate-to-cysteine pathway, in which L-Cysteine S-sulfate is a key intermediate, has opened new avenues for the fermentative production of L-cysteine, an amino acid with wide applications in the pharmaceutical and food industries. nih.govmdpi.commdpi.com
Data Tables
Table 1: Key Reactions Involving L-Cysteine S-sulfate This table summarizes the primary enzymatic reactions related to the formation and conversion of L-Cysteine S-sulfate in the thiosulfate assimilation pathway.
| Reaction | Substrates | Enzyme | Product(s) | Biological Context |
| Formation | O-acetyl-L-serine + Thiosulfate | O-acetyl-L-serine sulfhydrylase B | L-Cysteine S-sulfate + Acetate | L-cysteine biosynthesis in microorganisms like E. coli. mdpi.comencyclopedia.pub |
| Reduction | L-Cysteine S-sulfate + Reductant (e.g., Glutaredoxin) | Glutaredoxin (Grx1), NrdH | L-cysteine + Sulfite | Final step of L-cysteine synthesis from the thiosulfate pathway. nih.govmdpi.comd-nb.info |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H6NNaO5S2 |
|---|---|
Molecular Weight |
223.2 g/mol |
IUPAC Name |
sodium;2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane |
InChI |
InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1 |
InChI Key |
DQFVBELGDROGDO-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(=O)O)N)SS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of L Cysteine S Sulfate
Endogenous Formation Pathways in Prokaryotic and Eukaryotic Organisms
The emergence of L-cysteine S-sulfate in biological systems is not attributed to a single, universal pathway but rather a collection of routes that vary across different life forms and metabolic conditions.
In many bacteria, such as Escherichia coli, the thiosulfate (B1220275) assimilation pathway serves as an energy-efficient route for incorporating inorganic sulfur into L-cysteine. umaryland.eduencyclopedia.pub This pathway is particularly favored over sulfate (B86663) assimilation under certain conditions. encyclopedia.pubmdpi.com The key reaction involves the enzyme O-acetyl-L-serine sulfhydrylase B (also known as cysteine synthase B or CysM), which catalyzes the condensation of O-acetyl-L-serine (OAS) and thiosulfate to form L-cysteine S-sulfate (S-sulfocysteine) and acetate. encyclopedia.pubresearchgate.net Subsequently, L-cysteine S-sulfate is reduced to L-cysteine and sulfite (B76179), a reaction mediated by glutaredoxin-1 and the glutaredoxin-like protein NrdH. researchgate.netnih.gov
This pathway highlights L-cysteine S-sulfate as a crucial intermediate in the biosynthesis of L-cysteine from thiosulfate. researchgate.netnih.gov The formation of L-cysteine can also be catalyzed by O-acetyl-L-serine sulfhydrylase-A (CysK) using sulfide (B99878) as the sulfur source. nih.govbiorxiv.org
Table 1: Key Enzymes in the Thiosulfate Assimilation Pathway Leading to L-Cysteine S-sulfate
| Enzyme | Gene (in E. coli) | Reaction Catalyzed |
| O-acetyl-L-serine sulfhydrylase B (Cysteine synthase B) | cysM | O-acetyl-L-serine + Thiosulfate → L-Cysteine S-sulfate + Acetate |
| Glutaredoxin-1 | grxA | L-Cysteine S-sulfate → L-Cysteine + Sulfite |
| Glutaredoxin-like protein | nrdH | L-Cysteine S-sulfate → L-Cysteine + Sulfite |
L-cysteine S-sulfate plays a significant role in the detoxification of excess sulfite. rupahealth.comresearchgate.net Sulfite is a potentially toxic molecule that can be generated from the catabolism of sulfur-containing amino acids like cysteine and methionine. rupahealth.com In situations where the primary sulfite detoxification enzyme, sulfite oxidase, is deficient or overwhelmed, sulfite can accumulate. rupahealth.comresearchgate.net Under these conditions, sulfite can react with cystine (the oxidized dimer of cysteine) to form L-cysteine S-sulfate. rupahealth.comresearchgate.net This reaction is considered a scavenging mechanism for excess sulfite in the plasma. researchgate.net
In some organisms, this process is part of a broader strategy to manage sulfite levels. For instance, in the yeast Candida albicans, elevated cysteine levels are converted to sulfite, which can then be detoxified, potentially involving the formation of sulfur-containing compounds. While not explicitly detailed as forming L-cysteine S-sulfate, it points to the broader theme of sulfite management linked to cysteine metabolism.
The formation of L-cysteine S-sulfate from the reaction of inorganic sulfite and cystine is often described as occurring via a "yet unknown pathway" in terms of specific enzymatic catalysis under normal physiological conditions. umaryland.edunih.gov This suggests that while the chemical reaction is known, the biological context and potential enzymatic drivers in healthy organisms are not fully elucidated. This non-enzymatic or alternatively catalyzed pathway becomes particularly significant in metabolic disorders such as molybdenum cofactor deficiency or isolated sulfite oxidase deficiency, where sulfite accumulation drives the formation of L-cysteine S-sulfate. rupahealth.comresearchgate.netresearchgate.net
Intermediary Role in L-Cysteine and Methionine Catabolism
L-cysteine S-sulfate is recognized as an intermediate in the metabolism of both L-cysteine and methionine. umaryland.edu The catabolism of these sulfur-containing amino acids ultimately leads to the formation of sulfate and taurine (B1682933), which are excreted. nih.gov When the normal catabolic pathways are disrupted, for instance by the aforementioned sulfite oxidase deficiency, the metabolic flow is altered, leading to the accumulation of intermediates like sulfite and, consequently, L-cysteine S-sulfate. researchgate.netresearchgate.net
Therefore, the presence of elevated levels of L-cysteine S-sulfate can be an indicator of dysregulation in cysteine and methionine catabolism. rupahealth.com The transsulfuration pathway, which connects the metabolism of methionine and cysteine, can be influenced by the availability of these amino acids, and disruptions can lead to the buildup of upstream metabolites that may feed into alternative routes, including the formation of L-cysteine S-sulfate under conditions of sulfite excess. nih.govcabidigitallibrary.org
Metabolic Fate and Excretion in Biological Systems
The metabolic fate of L-cysteine S-sulfate is closely tied to its role as an intermediate. In prokaryotes utilizing the thiosulfate assimilation pathway, it is rapidly converted to L-cysteine. researchgate.net In eukaryotes, particularly under conditions of sulfite overload, its fate is primarily linked to excretion.
In individuals with molybdenum cofactor deficiency or isolated sulfite oxidase deficiency, elevated levels of L-cysteine S-sulfate are found in the urine. hmdb.ca This indicates that when not converted to L-cysteine, L-cysteine S-sulfate is a recognized metabolite for renal clearance. The excretion of L-cysteine S-sulfate, along with sulfite and thiosulfate, is a key diagnostic marker for these disorders. rupahealth.comhmdb.ca Under normal physiological conditions, the catabolism of cysteine primarily leads to the formation of sulfate and taurine, which are the major sulfur-containing compounds excreted in urine. nih.govnih.gov It is plausible that any basally formed L-cysteine S-sulfate would either be converted to L-cysteine or be a minor component of urinary sulfur excretion. L-Cysteine S-sulfate can also serve as a substrate for enzymes like cystine lyase. medchemexpress.comsigmaaldrich.com
Enzymology of L Cysteine S Sulfate Transformation
Identification and Characterization of Enzymes Involved in L-Cysteine S-sulfate Synthesis
The biosynthesis of L-cysteine S-sulfate is a key step in the thiosulfate (B1220275) assimilation pathway, providing an alternative route for incorporating inorganic sulfur into organic molecules.
O-acetyl-L-serine sulfhydrylase B (OASS-B) and Related Enzyme Systems
The primary enzyme implicated in the synthesis of S-sulfo-L-cysteine (SSC) is O-acetyl-L-serine sulfhydrylase B (OASS-B), also known as CysM. rcsb.orgmdpi.com In organisms like Escherichia coli and Salmonella typhimurium, OASS-B catalyzes the reaction between O-acetyl-L-serine (OAS) and thiosulfate to form S-sulfo-L-cysteine. rcsb.orgmdpi.comnih.gov This pathway is particularly important under anaerobic conditions where OASS-B is preferentially expressed. nih.govacs.org
OASS-B is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nih.gov It shares structural similarities with its isoenzyme, O-acetylserine sulfhydrylase A (OASS-A or CysK), which primarily utilizes sulfide (B99878) to produce L-cysteine directly. acs.org However, OASS-B possesses a more hydrophilic active site, which is thought to contribute to its broader substrate specificity, including the ability to utilize thiosulfate. acs.orgnih.gov The reaction catalyzed by OASS-B is a critical entry point for thiosulfate into the cysteine biosynthetic pathway. rcsb.orgmdpi.com
| Enzyme | Gene | Organism(s) | Substrates | Product | Cellular Condition |
| O-acetyl-L-serine sulfhydrylase B (OASS-B) | cysM | Escherichia coli, Salmonella typhimurium | O-acetyl-L-serine, Thiosulfate | S-sulfo-L-cysteine | Anaerobic |
Enzymatic Degradation and Conversion of L-Cysteine S-sulfate
Once synthesized, L-cysteine S-sulfate can be further metabolized through various enzymatic pathways to yield L-cysteine and other products.
Glutathioredoxin (Grx1)-Mediated Reduction Pathways
The conversion of S-sulfo-L-cysteine to L-cysteine is a crucial step and is primarily mediated by glutaredoxin systems. mdpi.com In E. coli, glutathioredoxin 1 (Grx1), in conjunction with NrdH (a glutaredoxin-like protein), has been shown to efficiently reduce SSC to L-cysteine and sulfite (B76179). d-nb.info This reduction is a key step in completing the thiosulfate-to-cysteine pathway. mdpi.comd-nb.info Mechanistic studies in Chinese hamster ovary (CHO) cells also point towards an intracellular, glutaredoxin-mediated reduction of SSC, which involves the formation of mixed disulfides with glutathione (B108866). nih.govfrontiersin.org
The proposed mechanism involves the formation of a mixed disulfide between SSC and glutathione (GSH), which is then reduced by glutaredoxin. nih.gov This process not only generates L-cysteine but also sulfite, which can be further reduced to sulfide and re-enter the cysteine synthesis pathway via OASS-A. d-nb.info
Interactions with Cysteine Desulfhydrases
Cysteine desulfhydrases are enzymes that typically degrade L-cysteine to pyruvate, ammonia, and hydrogen sulfide. Some of these enzymes have been shown to interact with L-cysteine S-sulfate. For instance, the cysteine desulfhydrase CdsH from Salmonella enterica can utilize S-sulfocysteine to produce a persulfide in the presence of cysteine. asm.org Although the rate of persulfide formation is lower with S-sulfocysteine compared to cystine, this interaction highlights a potential role for cysteine desulfhydrases in the metabolism of L-cysteine S-sulfate. asm.org It is important to note that the primary role of many of these enzymes is L-cysteine degradation, and their activity with L-cysteine S-sulfate may represent a side reaction. mdpi.com
Role of Cystine Lyases
L-cysteine S-sulfate is a known substrate for cystine lyases (EC 4.4.1.10). medchemexpress.commedchemexpress.comsigmaaldrich.comsigmaaldrich.com These enzymes, which are also PLP-dependent, can catalyze the degradation of L-cysteine S-sulfate. medchemexpress.commedchemexpress.comwikipedia.org The systematic name for this enzyme activity is L-cysteine hydrogen-sulfide-lyase (adding sulfite; L-cysteate-forming), indicating its ability to break down L-cysteine in the presence of sulfite. wikipedia.org This suggests a direct route for the enzymatic conversion of L-cysteine S-sulfate.
Structural Biology and Mechanistic Studies of L-Cysteine S-sulfate-Modulating Enzymes
The function of the enzymes that transform L-cysteine S-sulfate is intrinsically linked to their three-dimensional structures and catalytic mechanisms.
Crystal structures of OASS-B from Salmonella typhimurium and E. coli have been resolved, revealing a homodimeric structure with a fold very similar to OASS-A. rcsb.orgacs.orgrcsb.org A key difference lies in the active site of OASS-B, which is more hydrophilic due to the presence of residues like Cys280 and Asp281, in contrast to the neutral residues in OASS-A. acs.org This difference in the active site microenvironment is believed to be responsible for the distinct substrate specificity of OASS-B, allowing it to accommodate the bulkier and more charged thiosulfate molecule. acs.orgresearchgate.net Fluorescence spectroscopy studies have further indicated that the active site of OASS-B is more polar and flexible than that of OASS-A, which is consistent with its broader substrate range and higher catalytic efficiency. nih.gov The catalytic mechanism of OASS enzymes involves a ping-pong kinetic model with the formation of a stable α-aminoacrylate intermediate. researchgate.netnih.gov
The reduction of S-sulfo-L-cysteine is carried out by glutaredoxins. The crystal structure of human glutaredoxin 2 in complex with glutathione has been determined, providing insights into the binding of its cofactor. nih.gov Structural comparisons of glutaredoxins from various species, including Plasmodium falciparum, show conserved glutathione-binding motifs. nih.gov NrdH-redoxin from E. coli, which participates in SSC reduction, is structurally similar to glutaredoxins but lacks a glutathione-binding cleft, possessing instead a wide hydrophobic pocket similar to thioredoxin. nih.gov The mechanism of glutaredoxins can proceed via either a monothiol or dithiol pathway, involving the formation of mixed disulfides with their substrates. mdpi.commdpi.comebi.ac.uk
Regulation of Enzyme Activity and Gene Expression in L-Cysteine S-sulfate Metabolism
The metabolic pathways that synthesize and transform L-cysteine, the direct precursor to L-cysteine S-sulfate, are subject to intricate regulatory networks. These mechanisms ensure that the production of sulfur-containing compounds is precisely matched to cellular demand, preventing the accumulation of potentially toxic intermediates and managing the energetic costs of the pathway. Regulation occurs at multiple levels, including the control of gene expression (transcriptional regulation) and the direct modulation of enzyme function (post-translational and allosteric regulation).
Transcriptional Regulation
The expression of genes encoding the enzymes for sulfur assimilation and cysteine synthesis is tightly controlled by the availability of sulfur and the metabolic status of the cell. Key signaling molecules and transcription factors orchestrate these genetic responses.
In bacteria, the regulation is well-characterized. The LysR-type transcriptional regulator, CysB , plays a pivotal role in activating the expression of genes required for sulfate (B86663) assimilation and cysteine biosynthesis. biorxiv.org The activity of CysB is induced by O-acetylserine (OAS) or its more stable isomer, N-acetylserine (NAS), which signal a demand for reduced sulfur. biorxiv.orgbiorxiv.org Conversely, in organisms like Bacillus subtilis, a master repressor named CymR controls sulfur metabolism genes; its repressive action is alleviated by OAS, allowing gene expression when the precursor for cysteine synthesis is available. asm.org
In plants, the regulation is complex and involves sensing both internal and external sulfur levels. A central theme is the repression of sulfate uptake and assimilation pathways when reduced sulfur compounds, such as cysteine and glutathione (GSH), are abundant. frontiersin.orgoup.com Conversely, under sulfur-limiting conditions, the expression of genes for sulfate transporters and key enzymes like APS reductase is strongly induced. frontiersin.orgoup.comfrontiersin.org The molecule O-acetylserine (OAS) accumulates during sulfur starvation when sulfide is unavailable and acts as a positive signal, inducing the transcription of the sulfur assimilation pathway genes to restore cysteine production. oup.comannualreviews.org This system creates a sensitive feedback loop where the carbon/nitrogen backbone for cysteine synthesis signals the need for the sulfur component. oup.com
Downstream pathways are also transcriptionally regulated. In mammals, the synthesis of taurine (B1682933) from cysteine involves the enzyme cysteine sulfinic acid decarboxylase (CSAD). The expression of the CSAD gene is controlled by bile acid signaling pathways, involving nuclear receptors like the farnesoid X receptor (FXR) and the small heterodimer partner (SHP). nih.gov
The following table summarizes key transcriptional regulators and their functions in controlling the cysteine biosynthetic pathway.
| Regulator/Molecule | Organism/System | Role | Inducer(s) | Repressor(s) |
| CysB | Bacteria (e.g., E. coli) | Transcriptional Activator | O-acetylserine (OAS), N-acetylserine (NAS) biorxiv.orgbiorxiv.org | - |
| CymR | Bacteria (B. subtilis) | Transcriptional Repressor | - | O-acetylserine (OAS) prevents DNA binding asm.org |
| O-acetylserine (OAS) | Plants | Signaling Molecule/Inducer | Positively regulates sulfate uptake and assimilation genes oup.comannualreviews.org | - |
| Cysteine/Glutathione (GSH) | Plants | Signaling Molecules/Repressors | - | Repress expression of sulfate transporters and ATP-sulfurylase oup.com |
| FXR / SHP | Mammals | Nuclear Receptors | Regulate expression of CSAD gene in taurine synthesis nih.gov | - |
Post-Translational and Allosteric Regulation
Beyond controlling the amount of enzyme produced, cells rapidly modulate the activity of existing enzymes through direct feedback and structural changes.
A primary mechanism is the feedback inhibition of serine acetyltransferase (SAT) , the enzyme that produces O-acetylserine (OAS). The final product of the pathway, L-cysteine, acts as a direct inhibitor of SAT activity, immediately halting the production of the pathway's precursor when cysteine levels are sufficient. biorxiv.orgfrontiersin.orgasm.org
A more sophisticated level of regulation is achieved through the formation of a multi-enzyme complex known as the cysteine synthase complex (CSC) . This complex consists of serine acetyltransferase (SAT) and O-acetylserine(thiol)lyase (OASTL), the enzyme that catalyzes the final step of cysteine synthesis. frontiersin.orgresearchgate.net The formation and dissociation of this complex are dynamically regulated by the pathway's own substrates, providing a sensitive mechanism to coordinate the two sequential enzymatic steps. annualreviews.org
Sulfide , the sulfur-donating substrate, stabilizes the CSC. frontiersin.organnualreviews.org Within the complex, SAT activity is significantly enhanced, and its sensitivity to feedback inhibition by cysteine is reduced. frontiersin.org This promotes the synthesis of OAS when sulfide is available.
O-acetylserine (OAS) , the carbon/nitrogen substrate, promotes the dissociation of the complex. frontiersin.organnualreviews.org Crucially, the OASTL enzyme is inactive when bound in the complex. frontiersin.org Therefore, the accumulation of OAS due to a lack of sulfide leads to the release of free OASTL, which is then active and can immediately convert any available sulfide and OAS into cysteine. frontiersin.orgoup.com
This dynamic interplay ensures that the synthesis of the carbon backbone (OAS) is tightly coupled to the availability of the sulfur donor (sulfide). annualreviews.org
The table below details the regulatory states of the cysteine synthase complex.
| Metabolic Condition | Key Metabolite Level | Cysteine Synthase Complex (CSC) State | Enzyme Activity | Outcome |
| Sufficient Sulfur | High Sulfide / Low OAS | Stabilized and formed frontiersin.organnualreviews.org | SAT: High activity, reduced feedback inhibition. OASTL: Inactive within complex. frontiersin.org | Increased production of O-acetylserine (OAS) to match sulfide availability. annualreviews.org |
| Sulfur Limitation | Low Sulfide / High OAS | Dissociated frontiersin.organnualreviews.org | SAT: Lower activity (released from complex). OASTL: Free and active. frontiersin.orgoup.com | Free OASTL is ready to synthesize cysteine; high OAS signals for upregulation of sulfur assimilation genes. oup.comannualreviews.org |
Metabolic Interconnections and Physiological Context
Integration within Broader Sulfur and Nitrogen Metabolic Networks
L-cysteine S-sulfate integrates into the broader metabolic landscape primarily through its conversion to L-cysteine. Cysteine is a pivotal molecule at the intersection of carbon, nitrogen, and sulfur assimilation pathways. nih.govoup.com The synthesis of cysteine itself is a convergence point for these three major metabolic routes. nih.gov Once L-cysteine is made available from L-cysteine S-sulfate, it participates in numerous metabolic processes.
The sulfur atom from cysteine can be incorporated into a variety of essential biomolecules, including the amino acid methionine, glutathione (B108866), and various coenzymes. oup.comresearchgate.net The nitrogen component of L-cysteine, derived from its amino group, connects it to the cellular nitrogen pool and the metabolism of other amino acids. Cysteine biosynthesis and its subsequent metabolic fate are tightly regulated in response to the availability of sulfur and nitrogen, highlighting the interconnectedness of these nutrient assimilation pathways. oup.com
Contribution to Cellular Sulfur Homeostasis
L-cysteine S-sulfate contributes to cellular sulfur homeostasis by serving as a source of L-cysteine. Maintaining appropriate intracellular levels of sulfur-containing compounds is critical for cellular function, and cysteine is a central hub in this process. nih.gov The metabolism of L-cysteine S-sulfate can replenish the intracellular cysteine pool, which in turn influences the synthesis of other vital sulfur-containing molecules.
Cross-Talk with Other Sulfur Species and Metabolites
The metabolic fate of L-cysteine S-sulfate involves significant cross-talk with other sulfur species and metabolites, most notably glutathione, taurine (B1682933), and inorganic sulfate (B86663).
A key metabolic interaction of L-cysteine S-sulfate is the formation of a mixed disulfide with glutathione, known as L-cysteine-glutathione disulfide. nih.govsielc.comcaymanchem.commybiosource.com This mixed disulfide is a naturally occurring substance in mammalian cells. nih.govcaymanchem.commybiosource.com The formation of such mixed disulfides is a common feature of thiol chemistry within the cell and is involved in redox regulation and the transport and storage of cysteine. sielc.com The L-cysteine-glutathione mixed disulfide can be enzymatically reduced, releasing both L-cysteine and glutathione, thereby influencing the intracellular pools of both of these important thiols. nih.gov
The L-cysteine derived from the metabolism of L-cysteine S-sulfate can be further catabolized through two primary pathways: an aerobic pathway leading to the formation of taurine and inorganic sulfate, and an anaerobic pathway that produces hydrogen sulfide (B99878) and other sulfane sulfur compounds. researchgate.netnih.gov The oxidative pathway involves the oxidation of the cysteine thiol group by the enzyme cysteine dioxygenase to form cysteinesulfinate. nih.gov This intermediate can then be further metabolized to produce taurine or be converted to sulfite (B76179), which is subsequently oxidized to inorganic sulfate. nih.govresearchgate.net Therefore, L-cysteine S-sulfate can act as a precursor for the synthesis of both taurine and inorganic sulfate. nih.gov
Role in Cellular Redox Regulation and Antioxidant Systems
Through its influence on the intracellular cysteine and glutathione pools, L-cysteine S-sulfate plays an indirect but significant role in cellular redox regulation and antioxidant systems. Cysteine and glutathione are critical components of the cellular machinery that maintains redox homeostasis and mitigates oxidative stress. nih.govnih.gov
The thiol group of cysteine is highly reactive and participates in a variety of redox reactions. nih.gov Cysteine residues in proteins are susceptible to oxidative modifications, which can act as molecular switches to regulate protein function in response to changes in the cellular redox environment. nih.govnih.govfrontiersin.orgacs.org Glutathione is a major intracellular antioxidant that directly scavenges reactive oxygen species and also serves as a cofactor for antioxidant enzymes such as glutathione peroxidases. frontiersin.org By contributing to the synthesis of cysteine and subsequently glutathione, L-cysteine S-sulfate supports the capacity of the cell's antioxidant defense systems. nih.gov
Interactive Data Table: Key Metabolic Interconnections of L-Cysteine S-Sulfate
| Metabolite/Process | Relationship with L-Cysteine S-Sulfate | Key Enzymes/Pathways Involved | Physiological Significance |
| L-Cysteine | Primary metabolic product | Reduction of L-cysteine-glutathione mixed disulfide | Central molecule in sulfur and nitrogen metabolism; precursor for numerous biomolecules. |
| Glutathione (GSH) | Forms a mixed disulfide; its synthesis is supported by the released cysteine | Glutathione synthetase | Major intracellular antioxidant; involved in detoxification and redox signaling. |
| Taurine | A downstream product of cysteine catabolism | Cysteine dioxygenase, cysteinesulfinate decarboxylase | Important for various physiological processes, including bile acid conjugation and neuromodulation. |
| Inorganic Sulfate | An end-product of cysteine oxidation | Cysteine dioxygenase, sulfite oxidase | Excreted as a final product of sulfur metabolism; used in sulfonation reactions. |
| Redox Homeostasis | Indirectly supported by replenishing cysteine and glutathione pools | Antioxidant enzymes (e.g., glutathione peroxidase) | Maintenance of a balanced cellular redox environment; protection against oxidative stress. |
Analytical Methodologies for L Cysteine S Sulfate Quantification and Characterization
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is an indispensable technique for the sensitive and specific detection of L-Cysteine S-sulfate. uniroma1.it Its high sensitivity and mass accuracy enable robust identification of both native and modified compounds in complex biological mixtures. uniroma1.it When coupled with liquid chromatography (LC-MS), it allows for the quantification of numerous amino acids, including L-Cysteine S-sulfate (referred to as sulfo-cysteine or cysteine sulfate (B86663) in some methods), in a single analytical run from biological samples like urine and plasma. google.comchromsystems.com
Tandem mass spectrometry (MS/MS) is a powerful application used for both the structural elucidation and precise quantification of L-Cysteine S-sulfate. uniroma1.itnih.govmedchemexpress.com This technique involves the selection of a specific precursor ion—in this case, the deprotonated L-Cysteine S-sulfate molecule [cysS-SO₃]⁻—which is then fragmented through collision-induced dissociation (CID). uniroma1.itnih.gov The resulting product ions create a unique fragmentation pattern, or "fingerprint," that confirms the molecule's identity and structure. uniroma1.it
Low-energy CID studies on deprotonated L-Cysteine S-sulfate have revealed characteristic fragmentation pathways. uniroma1.itnih.gov Key fragmentation events include the loss of SO₂ (sulfur dioxide) to produce an ion at m/z 136 (cysteine sulfenate) and the loss of SO₃ (sulfur trioxide) to yield an ion at m/z 120 (cysteine anion). uniroma1.it The appearance energies for these fragmentation channels have been determined, providing insight into the underlying reaction mechanisms. uniroma1.it This detailed fragmentation analysis not only confirms the presence of L-Cysteine S-sulfate but also allows for differentiation from other isomeric or related compounds. uniroma1.itnih.gov Quantitative methods, such as those used for analyzing S-methyl-l-cysteine, rely on LC-MS/MS to achieve low limits of detection (in the micromolar range) and high accuracy in biological fluids. mdpi.comresearchgate.netnih.gov
Electrospray ionization (ESI) is the preferred method for transferring L-Cysteine S-sulfate from a liquid solution into the gas phase for mass spectrometric analysis. nih.govacs.org ESI is a soft ionization technique that typically generates the deprotonated molecule, [cysS-SO₃]⁻, with an m/z of 200, preserving the intact structure for subsequent MS/MS analysis. uniroma1.itmassbank.eu
Gas-phase studies of the [cysS-SO₃]⁻ ion have provided fundamental insights into its intrinsic molecular properties. nih.govresearchgate.net Research combining MS/MS experiments with chemical dynamics simulations has been employed to investigate the fragmentation mechanisms under CID conditions. uniroma1.it These studies have elucidated the complex rearrangements that occur upon collisional activation, including the formation of the fleeting L-cysteine sulfenic acid intermediate. nih.govacs.org Cryogenic negative ion photoelectron spectroscopy has been used to characterize the deprotonated anion, determining its electron affinity and revealing that its most stable structure is stabilized by three intramolecular hydrogen bonds. researchgate.net
Table 2: Key Mass Spectrometric Parameters for L-Cysteine S-sulfate Analysis
| Parameter | Description | Findings/Settings | Reference |
|---|---|---|---|
| Ionization Mode | Method for generating ions for MS analysis | Electrospray Ionization (ESI), typically in negative mode. | uniroma1.itnih.govacs.org |
| Precursor Ion (m/z) | Mass-to-charge ratio of the intact deprotonated molecule | 200.97656 ([M-H]⁻) | uniroma1.itmassbank.eu |
| Fragmentation Method | Technique to induce fragmentation of the precursor ion | Low-energy Collision-Induced Dissociation (CID) with N₂ as collision gas. | uniroma1.itnih.gov |
| Key Product Ions (m/z) | Characteristic fragment ions for identification | m/z 136 (loss of SO₂), m/z 120 (loss of SO₃) | uniroma1.it |
| Instrumentation | Type of mass spectrometer used | Triple quadrupole linear ion-trap (Q-TRAP), Q-Tof Premier | uniroma1.itmassbank.eu |
| ESI Source Parameters | Settings for the ionization source | Spray Voltage: -4500 V; Gas Flow: 8 L/min; Temperature: 200 °C | uniroma1.it |
Isotope-Labeling Strategies for Metabolic Tracing
Isotope-labeling is a powerful strategy for tracing the metabolic fate of compounds in biological systems. nih.gov In the context of L-Cysteine S-sulfate, stable isotope-labeled analogues can be introduced into cell cultures or organisms to follow their incorporation into downstream metabolic pathways. nih.govsigmaaldrich.com This approach, often called stable isotope tracing, relies on mass spectrometry to differentiate between the "light" (natural abundance) and "heavy" (isotope-labeled) forms of metabolites. sigmaaldrich.com
By using precursors labeled with stable isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) (D), researchers can quantitatively track the flow of atoms through metabolic networks. nih.govsigmaaldrich.com For example, a protocol for the quantitative stable isotope-labeled metabolite tracing of cysteine metabolism has been described, which provides a framework adaptable to interrogating related pathways. nih.gov The synthesis of labeled standards, such as S-sulfo-DL-Cysteine (2,3,3-D3), enables their use as internal standards for accurate quantification or as tracers in metabolic studies. otsuka.co.jp Furthermore, methods have been developed for the compound-specific sulfur isotope analysis (δ³⁴S) of cysteine, which can reveal details about its biosynthetic and metabolic pathways. caltech.educaltech.edu These techniques are crucial for understanding how L-Cysteine S-sulfate is synthesized, consumed, and integrated into the broader metabolic landscape of an organism. caltech.edu
Emerging Analytical Approaches for Metabolomic Profiling
Untargeted metabolomic profiling, which aims to measure thousands of metabolites simultaneously, represents an emerging and powerful approach for discovering novel biological roles for compounds like L-Cysteine S-sulfate. nih.gov These large-scale analyses, typically performed using LC-HRMS, provide a comprehensive snapshot of the metabolic state of a biological system. nih.govmdpi.com
Recent metabolome-wide association studies (MWAS) have identified L-Cysteine S-sulfate as a metabolite of interest in several human diseases. In a study on Parkinson's disease, untargeted serum metabolomics revealed a novel and significant association between elevated levels of Cysteine-S-sulfate and the disease state. nih.gov Similarly, a metabolomic profiling study of breast cancer progression found that Cysteine S-sulfate levels were higher in patients who experienced disease progression. mdpi.com In studies of non-small cell lung cancer, targeted metabolomics has been used to quantify intracellular cysteine and its downstream metabolites, including intermediates of the taurine (B1682933) biosynthesis pathway, to understand metabolic reprogramming in cancer cells. elifesciences.org These findings highlight the utility of advanced, high-throughput analytical methods in identifying previously unknown connections between L-Cysteine S-sulfate metabolism and complex diseases, paving the way for its potential use as a biomarker.
Advanced Structural Characterization and Computational Modeling
Gas-Phase Spectroscopic Analysis of L-Cysteine S-sulfate Anions
To study its inherent properties devoid of solvent effects, L-Cysteine S-sulfate is introduced into the gas phase as a deprotonated anion, [cysS-SO₃]⁻, typically via electrospray ionization (ESI). researchgate.netuniroma1.itnih.gov This allows for detailed analysis using advanced mass spectrometry and spectroscopic methods.
Cryogenic, size-selected Negative Ion Photoelectron Spectroscopy (NIPES) has been a powerful tool for probing the electronic structure of the [cysS-SO₃]⁻ anion. researchgate.netosti.govnih.gov By detaching an electron from the anion with high-energy photons and analyzing the kinetic energy of the ejected electrons, fundamental electronic properties can be determined. researchgate.net A key finding from these studies is the electron affinity (EA) of the corresponding neutral [cysS-SO₃]• radical, which has been precisely measured. researchgate.netosti.govnih.gov This value quantifies the energy released when an electron is added to the neutral radical, providing insight into the stability of the anion.
NIPES spectra, recorded at cryogenic temperatures (20 K) and various photon energies (e.g., 193 nm and 157 nm), reveal the vertical detachment energy (VDE) and provide a detailed picture of the electronic transitions from the anion to the neutral species. researchgate.net
Table 1: Electronic Properties of [cysS-SO₃]⁻ Determined by NIPES
| Property | Value | Description |
|---|---|---|
| Electron Affinity (EA) | 4.95 ± 0.10 eV | The energy released when an electron is attached to the neutral [cysS-SO₃]• radical. researchgate.netosti.govnih.gov |
Data sourced from studies combining NIPES experiments with theoretical calculations. researchgate.net
Computational simulations predict that L-Cysteine S-sulfate can exist in multiple isomeric forms (conformers), which are very close in energy. researchgate.netnih.gov Distinguishing between these isomers experimentally is a significant challenge. Theoretical calculations of infrared spectra have shown that specific vibrational modes can serve as a unique "fingerprint" for each conformer. researchgate.netosti.govnih.gov The O-H and N-H stretching vibrations, appearing in the spectral region of 2800 to 3600 cm⁻¹, are particularly sensitive to the molecule's conformation and hydrogen-bonding network. researchgate.netosti.govnih.govmdpi.com This theoretical groundwork provides a roadmap for future experimental vibrational spectroscopy studies to identify and differentiate co-existing isomers in the gas phase. researchgate.netnih.gov
Computational Simulations of Molecular Conformation and Reactivity
Theoretical modeling is indispensable for interpreting experimental data and providing a deeper understanding of the molecular behavior of L-Cysteine S-sulfate.
The fragmentation pathways of the [cysS-SO₃]⁻ anion under collision-induced dissociation (CID) conditions have been extensively studied through a combination of tandem mass spectrometry experiments and chemical dynamics simulations. uniroma1.itnih.govacs.org These simulations model the collision of the anion with an inert gas (like N₂) and follow the subsequent dissociation pathways over time. uniroma1.it This "theoretical mass spectrometry" approach has been crucial in elucidating complex reaction mechanisms that are not directly observable. uniroma1.itnih.gov
One of the significant findings is the formation of deprotonated L-cysteine sulfenic acid, a transient and biologically relevant species, through a roaming-like mechanism. uniroma1.itnih.govacs.org The simulations, using various semi-empirical Hamiltonians, have successfully identified the mechanisms behind different fragmentation channels and explained the experimentally observed product ions. uniroma1.it
Table 2: Major Fragmentation Products of [cysS-SO₃]⁻ Observed in CID Experiments and Rationalized by Simulations
| m/z | Proposed Identity | Significance |
|---|---|---|
| 136 | L-cysteine sulfenate | Formation explained by roaming-like mechanism in simulations. uniroma1.itacs.org |
| 120 | L-cysteine anion | A major product channel identified in simulations. uniroma1.it |
| 81 | [SO₃S]⁻ or [HSO₄]⁻ | Common loss from the precursor ion. uniroma1.it |
Data sourced from tandem mass spectrometry and chemical dynamics simulation studies. uniroma1.it
In conjunction with spectroscopic data, computational calculations have been vital in determining the three-dimensional structures of the most stable conformers of the [cysS-SO₃]⁻ anion. researchgate.netnih.gov These studies revealed that the global minimum structure, denoted S1, is extensively stabilized by a network of three intramolecular hydrogen bonds. researchgate.netosti.govnih.gov This network involves a hydrogen bond between the carboxylic acid group and the amino group (O-H···N) and two hydrogen bonds between the amino group and the sulfate (B86663) group (N-H···O). researchgate.netosti.govnih.gov In this arrangement, the amino group uniquely acts as both a hydrogen bond donor and acceptor. researchgate.netnih.gov
Structure-Activity Relationships in Biological Interactions
Understanding the relationship between the molecular structure of L-Cysteine S-sulfate and its biological activity is crucial. Computational and experimental data provide key insights into its reactivity. Theoretical calculations have identified the linkage sulfur atom (the sulfur bonded to both the cysteine residue and the sulfate group) as the most reactive site for electrophilic attacks. researchgate.netosti.govnih.gov
In a biological context, L-Cysteine S-sulfate, also known as S-Sulfocysteine, acts as an agonist for the N-methyl-D-aspartate (NMDA) glutamatergic receptor. caymanchem.comsigmaaldrich.com Its ability to activate this receptor is a direct consequence of its specific three-dimensional structure, which allows it to bind to and trigger a response from the receptor. Studies have shown it is selective for the NMDA receptor over the AMPA receptor. caymanchem.com This agonistic activity underlies its neurodegenerative effects observed in certain metabolic disorders, where it can induce calcium influx and cytotoxicity in neuronal cells. caymanchem.com Multi-omics studies in Chinese hamster ovary (CHO) cells show that S-Sulfocysteine is taken up and metabolized, serving as a bioavailable source of L-cysteine, which is crucial for protein synthesis and cellular redox homeostasis. nih.gov This demonstrates a clear link between its chemical structure, its metabolic fate, and its function in supporting cellular processes. nih.gov
Cellular and Molecular Mechanisms of L Cysteine S Sulfate Action
Cellular Uptake and Transport Mechanisms of L-Cysteine S-sulfate
The precise mechanisms for the cellular uptake and transport of L-Cysteine S-sulfate are not fully elucidated; however, based on its structural similarity to cysteine, cystine, and sulfate (B86663), its transport is likely mediated by existing amino acid and sulfate transport systems. In the extracellular space, due to rapid oxidation, cysteine predominantly exists in its dimeric form, cystine. nih.gov This extracellular cystine is transported into cells by various transporters, including the system x c ⁻ , a cystine/glutamate (B1630785) antiporter, which is crucial for maintaining intracellular glutathione (B108866) levels. nih.govmdpi.com
Once inside the cell, where a reducing environment is maintained, cystine is converted to cysteine. caldic.com Neurons, in particular, can take up cysteine directly via the Excitatory Amino Acid Transporter 3 (EAAT3), also known as EAAC1, and the Alanine, Serine, Cysteine Transporter (ASCT). nih.gov Given that L-Cysteine S-sulfate is an analog of cysteine, it is plausible that it utilizes these same transport systems for entry into cells.
Furthermore, the sulfate moiety of L-Cysteine S-sulfate suggests a potential interaction with sulfate transporters. In plants, for instance, sulfate is taken up from the soil by a proton/sulfate co-transport mechanism and distributed throughout the plant. csic.es In prokaryotes, dedicated sulfate transport systems like the ABC transporters (SulT or CysTWA) and the SulP family of symporters are responsible for sulfate internalization. nih.gov While the direct transport of L-Cysteine S-sulfate by these systems has not been demonstrated, their affinity for sulfate-containing compounds makes them potential candidates for its cellular uptake.
Table 1: Potential Transporters for L-Cysteine S-sulfate
| Transporter Family | Substrate(s) | Cellular Location | Potential Role in L-Cysteine S-sulfate Transport |
|---|---|---|---|
| System x c ⁻ | Cystine, Glutamate | Plasma membrane of various cells, including glia | May transport the cystine-like component of L-Cysteine S-sulfate. |
| Excitatory Amino Acid Transporters (e.g., EAAT3/EAAC1) | Glutamate, Cysteine | Neuronal plasma membrane | Could be a primary route for direct uptake into neurons. nih.gov |
| Alanine, Serine, Cysteine Transporters (ASCT) | Alanine, Serine, Cysteine | Neuronal and other cell membranes | May contribute to the cellular uptake of L-Cysteine S-sulfate. nih.gov |
Intracellular Fate and Metabolic Transformations within Cell Models
Once inside the cell, L-Cysteine S-sulfate is subject to metabolic transformations. It is a known substrate for cystine lyase(s), enzymes that can break it down. scientificlabs.iesigmaaldrich.com The metabolism of the structurally similar compound, S-sulfocysteine (SSC), provides further insight. SSC is produced from the reaction of inorganic sulfite (B76179) with cystine. jci.orgt3db.ca This suggests that the intracellular fate of L-Cysteine S-sulfate is intertwined with the metabolism of sulfur-containing amino acids and sulfite detoxification pathways.
In the context of molybdenum cofactor deficiency, a metabolic disorder leading to the accumulation of sulfite, there is a corresponding increase in SSC levels in urine and plasma. jci.org This indicates that under conditions of excess sulfite, the formation of S-sulfated compounds from cysteine or cystine is a significant metabolic route. jci.org
The breakdown of L-Cysteine S-sulfate likely releases sulfite and cysteine. Cysteine is a crucial precursor for the synthesis of proteins, the antioxidant glutathione (GSH), taurine (B1682933), and the gaseous signaling molecule hydrogen sulfide (B99878) (H₂S). nih.govcaldic.commdpi.com The cell tightly regulates its intracellular cysteine concentration, as high levels can be cytotoxic. mdpi.com The liberation of cysteine from L-Cysteine S-sulfate would feed into these various metabolic pathways. The released sulfite would be oxidized to sulfate by sulfite oxidase, a key enzyme in the detoxification of sulfite. jci.orgresearchgate.net
Molecular Interactions with Biological Receptors and Pathways
The primary and most well-documented molecular interaction of L-Cysteine S-sulfate is with the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors in the central nervous system. scientificlabs.iet3db.caumaryland.edu
L-Cysteine S-sulfate is a potent agonist at NMDA receptors. scientificlabs.iet3db.caumaryland.edu Its molecular structure bears a close resemblance to glutamate, the primary endogenous agonist for these receptors. researchgate.netnih.gov This structural similarity allows it to bind to and activate NMDA receptors, leading to the opening of their associated ion channels. umaryland.edu
The activation of NMDA receptors by L-Cysteine S-sulfate results in an influx of cations, most notably calcium (Ca²⁺), into the neuron. jci.org While a transient increase in intracellular calcium is a fundamental aspect of normal synaptic transmission and plasticity, the potent and sustained activation of NMDA receptors by an agonist like L-Cysteine S-sulfate leads to excessive calcium influx. This pathological overstimulation is termed excitotoxicity. jci.orgnih.gov
The excitotoxic cascade initiated by L-Cysteine S-sulfate involves several downstream events. The overload of intracellular calcium activates a variety of enzymes that can damage the cell, including proteases like calpain, phospholipases, and endonucleases. mdpi.comjci.org Calpain activation, for instance, leads to the degradation of crucial structural and functional proteins within the neuron. jci.org The excessive calcium can also trigger mitochondrial dysfunction, leading to energy failure and the production of reactive oxygen species (ROS), further exacerbating cellular damage. mdpi.comresearchgate.net This entire process can ultimately lead to neuronal death. jci.orgnih.gov Studies have shown that the neurotoxic effects of L-Cysteine S-sulfate can be prevented by NMDA receptor antagonists, confirming the central role of this receptor in its mechanism of action. researchgate.net
Table 2: Comparison of L-Cysteine S-sulfate and Glutamate Activity at NMDA Receptors
| Feature | L-Cysteine S-sulfate | Glutamate |
|---|---|---|
| Receptor Interaction | Potent agonist at NMDA receptors. scientificlabs.iet3db.caumaryland.edu | Primary endogenous agonist at NMDA receptors. |
| Electrophysiological Effect | Induces depolarizing properties similar to glutamate. umaryland.edu | Causes neuronal depolarization and initiates excitatory postsynaptic potentials. |
| Ion Channel Activation | Opens the NMDA receptor-associated ion channel. | Opens the NMDA receptor-associated ion channel. |
| Primary Ion Influx | Calcium (Ca²⁺). jci.org | Calcium (Ca²⁺) and Sodium (Na⁺). |
| Pathological Effect | Induces excitotoxic neuronal death at high concentrations. nih.gov | Can induce excitotoxicity at excessive concentrations. |
Impact on Cellular Signaling Cascades
The agonistic action of L-Cysteine S-sulfate at NMDA receptors directly impacts several key cellular signaling cascades, primarily through the influx of calcium. Calcium is a ubiquitous second messenger that regulates a vast array of cellular processes. The excessive and prolonged elevation of intracellular calcium due to L-Cysteine S-sulfate-mediated NMDA receptor activation dysregulates these signaling pathways.
One of the most significant consequences is the activation of calcium-dependent enzymes. As mentioned, the protease calpain is activated, leading to the breakdown of cytoskeletal proteins and other essential cellular components. jci.org This disrupts neuronal structure and function.
Furthermore, the calcium influx can stimulate the production of nitric oxide (NO) through the activation of neuronal nitric oxide synthase (nNOS). While NO has important signaling functions at physiological concentrations, excessive NO can react with superoxide (B77818) radicals to form the highly damaging peroxynitrite, contributing to oxidative and nitrosative stress.
Metabolic Dysregulation and Research Implications
Association with Inherited Disorders of Sulfur Metabolism
L-Cysteine S-sulfate is intrinsically linked to inherited disorders of sulfur metabolism, where its presence in elevated concentrations signals a critical breakdown in the metabolic pathway. These rare genetic conditions disrupt the body's ability to process sulfur-containing amino acids, leading to the accumulation of toxic metabolites.
Molybdenum Cofactor Deficiency (MOCOD) is a severe, autosomal recessive inherited disorder characterized by progressive neurological damage. researchgate.netimoa.info It results from mutations in genes (MOCS1, MOCS2, MOCS3, or GEPH) responsible for the synthesis of the molybdenum cofactor. researchgate.netimoa.info This cofactor is essential for the function of four enzymes in humans, one of which is sulfite (B76179) oxidase. orpha.net
Sulfite oxidase is the terminal enzyme in the degradation pathway of sulfur-containing amino acids, catalyzing the oxidation of toxic sulfite to non-toxic sulfate (B86663). scielo.br In MOCOD, the lack of a functional molybdenum cofactor renders sulfite oxidase inactive, leading to a systemic accumulation of sulfite. researchgate.netimoa.info This excess sulfite then reacts non-enzymatically with cystine to form L-Cysteine S-sulfate (also known as S-sulfocysteine or SSC). rupahealth.comt3db.ca Consequently, patients with MOCOD exhibit markedly elevated levels of L-Cysteine S-sulfate, along with sulfite and thiosulfate (B1220275), in their urine and plasma. t3db.cahmdb.caloinc.orghealthmatters.io The measurement of these metabolites is a hallmark for the diagnosis of the disease. imoa.info
Table 1: Key Biochemical Characteristics of Molybdenum Cofactor Deficiency (MOCOD)
| Metabolite | Typical Finding in MOCOD | Biochemical Consequence |
|---|---|---|
| L-Cysteine S-sulfate | Markedly Elevated | Formed from reaction of excess sulfite with cystine; acts as a neurotoxin. rupahealth.comt3db.cahmdb.ca |
| Sulfite | Markedly Elevated | Accumulates due to sulfite oxidase inactivity; highly toxic. imoa.info |
| Sulfate | Deficient/Very Low | The end-product of the pathway is not produced. healthmatters.io |
| Thiosulfate | Elevated | An alternative product of sulfite metabolism. imoa.infohealthmatters.io |
| Uric Acid | Very Low | Results from the deficiency of another molybdoenzyme, xanthine (B1682287) dehydrogenase. scielo.br |
Isolated Sulfite Oxidase Deficiency (ISOD) is another rare, autosomal recessive disorder caused by mutations specifically in the SUOX gene, which encodes the sulfite oxidase enzyme. scielo.br While the genetic origin differs from MOCOD, the ultimate enzymatic defect affecting sulfur metabolism is the same: a non-functional sulfite oxidase. medscape.com This leads to an identical biochemical profile of accumulating toxic sulfite and, consequently, highly elevated levels of L-Cysteine S-sulfate. hmdb.caloinc.org
Clinically, ISOD is virtually indistinguishable from MOCOD, presenting with severe neurological symptoms such as intractable seizures and progressive encephalopathy shortly after birth. orpha.nethmdb.ca The primary biochemical distinction is that patients with ISOD have normal levels of uric acid, as the function of xanthine dehydrogenase (a molybdoenzyme unaffected in ISOD) is preserved. scielo.br The accumulation of L-Cysteine S-sulfate is considered a key factor in the neurodegenerative pathology of both conditions, as it acts as a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity. t3db.caloinc.orgcaymanchem.com
Table 2: Comparison of MOCOD and ISOD
| Feature | Molybdenum Cofactor Deficiency (MOCOD) | Isolated Sulfite Oxidase Deficiency (ISOD) |
|---|---|---|
| Genetic Defect | Mutations in MOCS1, MOCS2, MOCS3, or GPHN genes. researchgate.net | Mutations in the SUOX gene. scielo.br |
| Primary Enzymatic Defect | Deficiency of all molybdoenzymes (Sulfite Oxidase, Xanthine Dehydrogenase, Aldehyde Oxidase, mARC). orpha.net | Deficiency only in Sulfite Oxidase. ebsco.com |
| L-Cysteine S-sulfate Level | Markedly Elevated. hmdb.ca | Markedly Elevated. hmdb.ca |
| Plasma Uric Acid Level | Markedly Decreased. scielo.br | Normal. scielo.br |
| Clinical Phenotype | Severe, progressive neurodegeneration, seizures. imoa.info | Severe, progressive neurodegeneration, seizures (clinically indistinguishable from MOCOD). orpha.net |
L-Cysteine S-sulfate as a Potential Biomarker in Metabolic Research
The direct link between sulfite oxidase dysfunction and the formation of L-Cysteine S-sulfate makes it an exceptionally reliable biomarker for MOCOD and ISOD. rupahealth.comhmdb.ca Its stability compared to the volatile nature of sulfite makes it a more robust diagnostic marker. nih.gov A study of patients with various ultrarare genetic disorders of sulfur metabolism confirmed that S-sulfocysteine levels correlate directly with sulfite accumulation, validating its use as a stable biomarker. nih.gov
The detection of elevated L-Cysteine S-sulfate in urine or plasma is a primary indicator prompting further investigation into these disorders. healthmatters.io Modern analytical techniques, such as liquid chromatography-tandem mass spectrometry, allow for precise quantification. healthmatters.io Furthermore, the measurement of L-Cysteine S-sulfate in amniotic fluid can be used for the prenatal diagnosis of these devastating conditions. orpha.net
Table 3: Biomarker Profile for Inherited Sulfite Oxidase Deficiencies
| Sample Type | Biomarker | Finding in MOCOD/ISOD | Significance |
|---|---|---|---|
| Urine/Plasma | L-Cysteine S-sulfate | High | Key diagnostic marker, indicates sulfite accumulation. nih.gov |
| Urine | Sulfite | High (Dipstick positive) | Confirms defect in sulfite oxidation but can be unstable. nih.gov |
| Urine | Thiosulfate | High | Secondary marker of sulfite accumulation. rupahealth.com |
| Plasma | Total Homocysteine | Low/Undetectable | Characteristic finding due to disruption in the sulfur amino acid pathway. scielo.br |
| Amniotic Fluid | L-Cysteine S-sulfate | High | Allows for prenatal diagnosis. orpha.net |
Research Models for Studying Altered L-Cysteine S-sulfate Metabolism (in vitro and in vivo without human clinical trials)
To understand the pathological mechanisms driven by L-Cysteine S-sulfate and to explore potential therapeutic strategies, researchers utilize various non-human models.
In vivo models provide systemic insights into the effects of altered L-Cysteine S-sulfate metabolism.
Zebrafish: Larval zebrafish have been used to model the neurotoxicity of L-Cysteine S-sulfate. When administered the compound, zebrafish exhibit increased seizure-like movements and neurodegeneration, confirming its potent neurological effects. caymanchem.com
Rodent Models: Mouse models with genetic knockouts of enzymes in the transsulfuration pathway (e.g., Cbs or Cse) are used to study broader disruptions in sulfur amino acid metabolism. nih.gov Rat models of neuroinflammation induced by lipopolysaccharide (LPS) have shown alterations in sulfate production, the end-product of the pathway involving L-Cysteine S-sulfate, demonstrating how inflammatory conditions can impact this metabolic route. mdpi.com
In vitro models are essential for dissecting the specific cellular and molecular consequences of L-Cysteine S-sulfate exposure.
Primary Mouse Neuronal Cells: Studies on these cells have demonstrated that L-Cysteine S-sulfate is cytotoxic. caymanchem.com It induces an influx of calcium and activates calpain-dependent degradation of crucial synaptic proteins like gephyrin, providing a molecular basis for its neurotoxic effects. caymanchem.com
Chinese Hamster Ovary (CHO) Cells: These cells are used in biopharmaceutical production and serve as a robust model for studying amino acid metabolism. Research on CHO cells has shown that they can take up L-Cysteine S-sulfate, likely via the xc- antiporter. nih.gov Inside the cell, it is metabolized to release cysteine, which then influences the synthesis of glutathione (B108866) and taurine (B1682933), indicating that cells actively process this compound to maintain homeostasis. nih.gov
Table 4: Research Models for L-Cysteine S-sulfate Metabolism
| Model Type | Specific Model | Key Research Findings Related to L-Cysteine S-sulfate |
|---|---|---|
| In Vivo | Zebrafish Larvae | Induces seizure-like behaviors and neurodegeneration, confirming its neurotoxic potential. caymanchem.com |
| In Vivo | Rat Model (LPS-induced neuroinflammation) | Demonstrated that inflammatory states alter sulfate production, the final step in the pathway where L-Cysteine S-sulfate accumulates when blocked. mdpi.com |
| In Vitro | Primary Mouse Neuronal Cells | Showed direct cytotoxicity, calcium influx, and degradation of synaptic proteins. caymanchem.com |
| In Vitro | Chinese Hamster Ovary (CHO) Cells | Elucidated cellular uptake mechanisms and intracellular metabolism, showing its conversion to cysteine and impact on glutathione and taurine synthesis. nih.gov |
Compound Glossary
Research Challenges and Future Directions
Elucidation of Unidentified Metabolic Pathways Involving L-Cysteine S-sulfate
A primary challenge in the study of L-cysteine S-sulfate (also known as S-sulfocysteine or SSC) is the complete characterization of all metabolic pathways in which it participates. While it is known to be an intermediate in the thiosulfate (B1220275) assimilation pathway in various organisms, the precise mechanisms of its formation and conversion are not fully understood in all contexts. mdpi.comnih.gov
In microorganisms such as Escherichia coli, two primary pathways for L-cysteine biosynthesis have been identified: the sulfate (B86663) assimilation pathway and the thiosulfate assimilation pathway. encyclopedia.pub The latter proceeds via the formation of SSC from O-acetyl-L-serine (OAS) and thiosulfate, a reaction catalyzed by the enzyme O-acetyl-L-serine sulfhydrylase B (CysM). mdpi.comnih.gov The resulting SSC is then reduced to form L-cysteine. mdpi.comnih.gov However, evidence suggests the existence of an additional, CysM-independent thiosulfate assimilation pathway in E. coli, indicating our knowledge remains incomplete. nih.gov
Furthermore, the pathway for the production of SSC from the reaction of inorganic sulfite (B76179) and cystine is described as not yet fully known. hmdb.caumaryland.edunih.gov This gap in knowledge is significant, particularly in contexts like molybdenum cofactor deficiency, where elevated levels of SSC are excreted. hmdb.ca Future research must focus on identifying the enzymes and regulatory factors involved in these alternative and less-characterized pathways across different species.
Key Research Questions:
What are the specific enzymes and reaction conditions for the formation of L-cysteine S-sulfate from inorganic sulfite and cystine?
What are the complete components and regulatory features of the CysM-independent thiosulfate assimilation pathway in bacteria?
Do analogous or entirely novel pathways involving L-cysteine S-sulfate exist in eukaryotes, including mammals?
Discovery of Novel Enzymatic Activities and Regulatory Mechanisms
The enzymatic landscape surrounding L-cysteine S-sulfate metabolism is an active area of investigation. Initially, the enzyme responsible for the final conversion of SSC to L-cysteine and sulfite in the thiosulfate pathway was uncharacterized. nih.gov Subsequent research in E. coli identified that redox enzymes, specifically glutaredoxin (Grx1) and a thioredoxin-like protein (NrdH), can catalyze this critical reduction step. nih.gov Similarly, in Chinese hamster ovary (CHO) cells, the release of cysteine from SSC involves a glutaredoxin-mediated reduction, but it occurs via an intermediate SSC/glutathione (B108866) mixed disulfide. nih.govnih.gov Beyond its role in biosynthesis, L-cysteine S-sulfate is also recognized as a substrate for cystine lyase. sigmaaldrich.commedchemexpress.comsigmaaldrich.comsigmaaldrich.comchemsrc.com
Development of Advanced Analytical Platforms for Comprehensive Profiling
Accurate and sensitive detection and quantification of L-cysteine S-sulfate are paramount for studying its metabolism. A variety of analytical techniques have been employed, each with its own advantages and limitations. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for its analysis. sielc.com Specific protocols, such as those using a Primesep SB column with detection by Liquid Chromatography-Mass Spectrometry (LC/MS), Evaporative Light Scattering Detector (ELSD), Corona Charged Aerosol Detector, or Ultraviolet (UV) detectors, have been tailored for this polar compound. sielc.com
Mass spectrometry, especially tandem mass spectrometry (MS/MS), has proven invaluable for structural elucidation and for investigating the fragmentation processes of L-cysteine S-sulfate. acs.orguniroma1.itmedchemexpress.com Other techniques like Raman microspectroscopy have been explored for the detection of L-cysteine in complex matrices such as food products. researchgate.net General approaches for amino acid analysis, including pre-column and post-column derivatization strategies, are also applicable. shimadzu.com
The development of more advanced analytical platforms remains a key objective. Future efforts should aim for:
Increased sensitivity and specificity for detecting low-abundance intermediates.
High-throughput methods for rapid screening of samples in metabolic engineering or clinical studies.
Non-destructive techniques that allow for in-situ or real-time monitoring of L-cysteine S-sulfate dynamics within living cells or tissues.
| Analytical Technique | Application for L-Cysteine S-sulfate | Detection Method(s) | Reference(s) |
| HPLC | Separation and quantification | LC/MS, ELSD, Corona, UV | sielc.com |
| Tandem MS (MS/MS) | Structural elucidation, fragmentation analysis | Mass analysis | acs.orguniroma1.it |
| Raman Microspectroscopy | Detection in complex matrices | Raman scattering | researchgate.net |
| Derivatization-HPLC | General amino acid analysis | Fluorescence, UV/Vis | shimadzu.com |
Integration of Omics Data for Systems-Level Understanding
To grasp the full biological significance of L-cysteine S-sulfate, a systems-level perspective is essential. The integration of multiple "omics" datasets—such as genomics, proteomics, and metabolomics—provides a powerful approach to unravel complex biological networks. researchgate.net A notable example is the use of a multi-omics approach to study the effects of L-cysteine S-sulfate in CHO cells. nih.govnih.gov By combining metabolomic and proteomic profiling, researchers were able to gain mechanistic insights into its uptake and metabolism, revealing its conversion pathway through a glutathione-mixed disulfide and its impact on downstream metabolic routes like glutathione and taurine (B1682933) synthesis. nih.govnih.gov
Frameworks for N-integration discriminant analysis, such as DIABLO (Data Integration Analysis for Biomarker Discovery using Latent Variable Approaches for Omics Studies), are designed to integrate multiple datasets to identify key correlations and biomarkers. mixomics.org The future of L-cysteine S-sulfate research will increasingly rely on these integrative strategies. By correlating changes in the metabolome (including SSC levels) with alterations in the proteome and transcriptome, scientists can build comprehensive models of its metabolic network, identify novel regulatory interactions, and understand its role in maintaining cellular homeostasis. nih.govnih.gov
Targeted Research in Specific Biological Contexts and Model Organisms
The function and metabolism of L-cysteine S-sulfate can vary significantly depending on the biological context and organism. Targeted research in specific model systems is crucial for uncovering these diverse roles.
Escherichia coli : In this bacterium, research is heavily focused on metabolic engineering for the industrial overproduction of L-cysteine. mdpi.comresearchgate.net Studies often involve manipulating the thiosulfate assimilation pathway, where L-cysteine S-sulfate is a key intermediate, to enhance yield and efficiency. mdpi.comnih.govnih.gov
Chinese Hamster Ovary (CHO) Cells : As workhorses of the biopharmaceutical industry for producing therapeutic proteins, the optimization of CHO cell culture is critical. nih.gov L-cysteine S-sulfate is investigated as a stable and bioavailable source of cysteine in cell culture media to support robust growth and protein production. nih.govnih.gov
Arabidopsis thaliana : In this model plant, research aims to understand the fundamental processes of sulfate assimilation and its intricate regulation. nih.govnih.gov Studying the pathways involving L-cysteine S-sulfate contributes to a broader understanding of plant nutrient metabolism and stress responses.
Entamoeba histolytica : This protozoan parasite exhibits unique aspects of cysteine metabolism, lacking pathways common in other organisms. nih.gov Investigating its sulfur amino acid metabolism, including any potential role for L-cysteine S-sulfate, is important for understanding its basic biology and identifying potential drug targets.
Future research should continue to explore the role of L-cysteine S-sulfate in a wider range of model organisms, including those relevant to human health and disease, to build a more complete picture of its biological functions.
Computational Modeling for Predictive Biochemistry and Metabolic Engineering
Computational modeling has become an indispensable tool for navigating the complexity of metabolic pathways. Chemical dynamics simulations, for instance, have been successfully applied to understand the fragmentation mechanisms of L-cysteine S-sulfate in mass spectrometry. acs.orguniroma1.it These in silico approaches allow researchers to explore reaction dynamics at a level of detail that is often inaccessible through experimentation alone. acs.org
In the field of metabolic engineering, computational models of cellular metabolism are essential for rational strain design. mdpi.com By simulating metabolic fluxes, these models can predict the effects of genetic manipulations—such as overexpressing a key enzyme or knocking out a competing pathway—on the production of a target compound like L-cysteine. nih.gov Future directions will involve creating more sophisticated and predictive models that can:
Dynamically simulate the entire metabolic network surrounding L-cysteine S-sulfate.
Integrate multi-omics data for model parameterization and validation.
Predict optimal strategies for metabolic engineering to enhance the production of L-cysteine or other valuable sulfur-containing compounds.
Q & A
Basic Research Questions
Q. What established laboratory methods are used to synthesize L-Cysteine S-sulfate, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves sulfonation of L-Cysteine under controlled conditions. Key steps include:
- Reaction Setup : Use anhydrous conditions with sulfur trioxide (SO₃) or sulfonic acid derivatives in inert solvents (e.g., dimethylformamide).
- Purification : Employ column chromatography or recrystallization to isolate the compound, followed by lyophilization for stability.
- Reproducibility : Document precise molar ratios, reaction temperatures, and pH levels. Provide raw spectral data (NMR, HPLC) and purity metrics (≥95%) in supplemental materials .
Q. Which spectroscopic techniques are most effective for characterizing L-Cysteine S-sulfate, and what spectral markers should be prioritized?
- Methodological Answer :
- NMR Spectroscopy : Prioritize ¹H and ¹³C NMR to confirm sulfation at the cysteine thiol group. Key markers: δ ~3.5 ppm (C-SO₃⁻ proton) and δ ~40-50 ppm (sulfated carbon).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks ([M+H]⁺ or [M-H]⁻) and isotopic patterns.
- Infrared (IR) Spectroscopy : Identify S=O stretching vibrations (~1050-1200 cm⁻¹) to confirm sulfation. Cross-reference with published spectra for validation .
Q. What standardized protocols exist for quantifying L-Cysteine S-sulfate in biological matrices?
- Methodological Answer :
- Sample Preparation : Deproteinize using cold acetone or ultrafiltration to avoid degradation.
- Analytical Methods : Reverse-phase HPLC with UV detection (λ = 210-220 nm) or LC-MS/MS for enhanced specificity.
- Calibration : Use internal standards (e.g., deuterated L-Cysteine S-sulfate) to correct for matrix effects. Report limits of detection (LOD) and quantification (LOQ) .
Advanced Research Questions
Q. How can researchers evaluate the stability of L-Cysteine S-sulfate under varying physiological conditions?
- Methodological Answer :
- Experimental Design : Incubate the compound in buffers mimicking physiological pH (e.g., 2.0 for gastric fluid, 7.4 for plasma). Monitor degradation via HPLC at timed intervals.
- Controls : Include antioxidants (e.g., ascorbic acid) to assess oxidative stability. Measure temperature-dependent degradation using Arrhenius plots.
- Data Interpretation : Calculate half-life (t₁/₂) and rate constants. Compare results across conditions to identify instability triggers .
Q. What strategies resolve contradictions in reported redox interactions of L-Cysteine S-sulfate with biological thiols?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis of studies, noting variables like reaction pH, thiol concentrations, and assay methodologies (e.g., Ellman’s assay vs. LC-MS).
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., 37°C, 5 mM glutathione). Use isothermal titration calorimetry (ITC) to quantify binding affinities.
- Statistical Harmonization : Apply mixed-effects models to account for inter-study variability .
Q. How can computational modeling predict the pharmacokinetic behavior of L-Cysteine S-sulfate in mammalian systems?
- Methodological Answer :
- In Silico Tools : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with transporters (e.g., SLC7A11).
- Pharmacokinetic Modeling : Develop compartmental models (e.g., PK-Sim) incorporating absorption, distribution, and renal clearance parameters. Validate predictions with in vivo rodent studies.
- Data Integration : Cross-reference results with transcriptomic data (e.g., tissue-specific expression of sulfotransferases) .
Q. What experimental frameworks are recommended for studying L-Cysteine S-sulfate’s role in sulfate metabolism pathways?
- Methodological Answer :
- Isotopic Tracing : Use ³⁵S-labeled L-Cysteine S-sulfate in cell cultures to track sulfate incorporation into glycosaminoglycans.
- Knockout Models : Employ CRISPR/Cas9 to silence sulfate transporters (e.g., SLC26A2) and measure intracellular sulfate levels via ion chromatography.
- Multi-Omics Integration : Combine proteomic (sulfotransferase activity) and metabolomic (sulfated metabolite profiles) data to map pathway interactions .
Guidelines for Data Reporting
- Experimental Replication : Include raw data (e.g., chromatograms, spectra) in supplemental materials with detailed metadata (instrument settings, sample IDs) .
- Contradictory Findings : Use funnel plots or sensitivity analyses to assess publication bias in meta-reviews .
- Ethical Compliance : Declare IRB approvals for studies involving human-derived samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
